molecular formula C24H32BrNO5 B14463205 Piperidinium, 1-methyl-1-phenethyl-4-(3,4,5-trimethoxybenzoyloxy)-, bromide CAS No. 73771-92-3

Piperidinium, 1-methyl-1-phenethyl-4-(3,4,5-trimethoxybenzoyloxy)-, bromide

Cat. No.: B14463205
CAS No.: 73771-92-3
M. Wt: 494.4 g/mol
InChI Key: KWHHAEJTURXRDV-UHFFFAOYSA-M
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Description

Piperidinium, 1-methyl-1-phenethyl-4-(3,4,5-trimethoxybenzoyloxy)-, bromide: is a chemical compound with the molecular formula C23H32BrNO4 It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidinium, 1-methyl-1-phenethyl-4-(3,4,5-trimethoxybenzoyloxy)-, bromide typically involves the reaction of 1-methyl-1-phenethylpiperidinium with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with this compound. Common reagents include alkyl halides and nucleophiles like hydroxide or cyanide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles (e.g., hydroxide, cyanide), polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new quaternary ammonium compounds or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study cellular processes.
  • Used in the development of new biochemical assays.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or antiviral agent.
  • Studied for its effects on neurotransmitter systems and potential use in neurological research.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Piperidinium, 1-methyl-1-phenethyl-4-(3,4,5-trimethoxybenzoyloxy)-, bromide involves its interaction with specific molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged sites on proteins or nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects. The compound may also modulate signaling pathways and cellular processes through its binding to receptors or enzymes.

Comparison with Similar Compounds

  • Piperidinium, 1-methyl-1-phenethyl-4-(3,4,5-trimethoxybenzoyloxy)-, chloride
  • Piperidinium, 1-methyl-1-phenethyl-4-(3,4,5-trimethoxybenzoyloxy)-, iodide
  • Piperidinium, 1-methyl-1-phenethyl-4-(3,4,5-trimethoxybenzoyloxy)-, fluoride

Comparison:

  • Piperidinium, 1-methyl-1-phenethyl-4-(3,4,5-trimethoxybenzoyloxy)-, bromide is unique due to its bromide ion, which can influence its reactivity and solubility compared to its chloride, iodide, and fluoride counterparts.
  • The bromide compound may exhibit different biological activities and pharmacokinetics due to the distinct properties of the bromide ion.
  • Each similar compound may have specific applications based on its unique chemical and physical properties.

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

73771-92-3

Molecular Formula

C24H32BrNO5

Molecular Weight

494.4 g/mol

IUPAC Name

[1-methyl-1-(2-phenylethyl)piperidin-1-ium-4-yl] 3,4,5-trimethoxybenzoate;bromide

InChI

InChI=1S/C24H32NO5.BrH/c1-25(13-10-18-8-6-5-7-9-18)14-11-20(12-15-25)30-24(26)19-16-21(27-2)23(29-4)22(17-19)28-3;/h5-9,16-17,20H,10-15H2,1-4H3;1H/q+1;/p-1

InChI Key

KWHHAEJTURXRDV-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(CC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)CCC3=CC=CC=C3.[Br-]

Origin of Product

United States

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